Tribromide anion Tribromide anion
Brand Name: Vulcanchem
CAS No.: 14522-80-6
VCID: VC17182397
InChI: InChI=1S/Br3/c1-3-2/q-1
SMILES:
Molecular Formula: Br3-
Molecular Weight: 239.71 g/mol

Tribromide anion

CAS No.: 14522-80-6

Cat. No.: VC17182397

Molecular Formula: Br3-

Molecular Weight: 239.71 g/mol

* For research use only. Not for human or veterinary use.

Tribromide anion - 14522-80-6

Specification

CAS No. 14522-80-6
Molecular Formula Br3-
Molecular Weight 239.71 g/mol
Standard InChI InChI=1S/Br3/c1-3-2/q-1
Standard InChI Key GPWHDDKQSYOYBF-UHFFFAOYSA-N
Canonical SMILES Br[Br-]Br

Introduction

Fundamental Properties and Chemical Identity of the Tribromide Anion

Molecular Composition and Structural Features

The tribromide anion (Br₃⁻) is a linear triatomic species with a central bromine atom symmetrically bonded to two terminal bromine atoms. Its molecular formula is Br₃⁻, with a molecular weight of 239.712 g/mol and a formal charge of -1 . The anion adopts a centrosymmetric geometry, as evidenced by its SMILES representation (Br[Br-]Br) and InChI identifier (InChI=1S/Br3/c1-3-2/q-1) .

Table 1: Key Physicochemical Properties of Br₃⁻

PropertyValue
Molecular FormulaBr₃⁻
Molecular Weight239.712 g/mol
Charge-1
SymmetryLinear (D∞h)
Bond Length (Br-Br)~2.70–2.90 Å

The anion’s stability arises from delocalization of the negative charge across the three bromine atoms, facilitated by resonance structures. This charge delocalization underpins its reactivity as a strong oxidizing agent .

Spectroscopic and Computational Characterization

Raman and infrared spectroscopy typically reveal symmetric stretching vibrations (ν₁) near 150–170 cm⁻¹, asymmetric stretches (ν₃) at 200–220 cm⁻¹, and bending modes (ν₂) around 80–100 cm⁻¹ . Density functional theory (DFT) calculations at the B3LYP/6-311G++(d,p) level confirm the anion’s linear geometry and provide insights into its electronic structure, including natural bond orbital (NBO) charges and frontier molecular orbitals .

Synthesis and Stabilization Strategies

Supramolecular Stabilization via Anion-π Interactions

A landmark study demonstrated the crystallization of Br₃⁻ within a tosylated macrocyclic pyridinophane (H₂L-Ts)²⁺ matrix . The solid-state structure (Figure 1) revealed two independent Br₃⁻ anions stabilized by:

  • Anion-π interactions with pyridine rings (Br···π distances: 3.60–3.84 Å)

  • Hydrogen bonds between NH₃⁺ groups and Br₃⁻ (N-H···Br: 2.08–2.34 Å)

  • π-Stacking of aromatic groups (interplanar spacing: 3.45 Å)

These interactions collectively lower the system’s Gibbs free energy by approximately 15–20 kJ/mol, as estimated from Hirshfeld surface analysis .

Oxidative Synthesis in Ionic Liquids

Phosphonium-based ionic liquids (e.g., [P₄₄₄₁₀][Br₃]) enable Br₃⁻ synthesis via Lewis acid-base reactions:

[P₄₄₄₁₀][Br]+Br₂[P₄₄₄₁₀][Br₃]\text{[P₄₄₄₁₀][Br]} + \text{Br₂} \rightarrow \text{[P₄₄₄₁₀][Br₃]}

This method produces Br₃⁻ with >95% yield and negligible volatility, making it advantageous for industrial applications .

Structural Elucidation and Crystallographic Insights

Crystal Packing in Macrocyclic Complexes

In the (H₂L-Ts)(Br₃)₁.₅(NO₃)₀.₅ structure, Br₃⁻ anions occupy two distinct sites :

  • Sandwiched Br₃⁻: Positioned between pyridine rings (interplanar distance: 3.84 Å) with Br···C contacts of 3.66–3.69 Å .

  • Peripheral Br₃⁻: Engaged in CH···Br hydrogen bonds (2.08–2.34 Å) and electrostatic interactions with nitrate anions .

Table 2: Interatomic Distances in Tribromide-Containing Crystals

Interaction TypeDistance (Å)Source
Br···Pyridine (π-system)3.60–3.84
N-H···Br (H-bond)2.08–2.34
Br···O (nitrate)3.05
Br-Br (intra-anion)2.70–2.90

Comparative Analysis: Bromide vs. Tribromide Salts

Hirshfeld surface analysis of phosphonium salts ([C₃H₆BrPPh₃]⁺X⁻; X = Br⁻, Br₃⁻) reveals:

  • Br⁻ Salts: 53.8% contribution from H···Br interactions .

  • Br₃⁻ Salts: Reduced H···Br contributions (40.9%) but increased Br···Br contacts (18.2%) due to anion size .

Functional Applications in Synthesis and Materials Science

Bromination of Organic Substrates

Tribromide-containing phosphonium salts ([C₃H₆BrPPh₃][Br₃]) demonstrate exceptional bromination efficiency:

  • Reactivity: Converts alkenes to dibromides in <30 minutes at 25°C .

  • Yield: 89–94% for styrene derivatives .

  • Mechanism: Electrophilic addition via Br⁺ transfer from Br₃⁻ .

Metal Dissolution in Trihalide Ionic Liquids

Tributyldecylphosphonium tribromide ([P₄₄₄₁₀][Br₃]) dissolves metals through oxidative pathways:

M+nBr₃⁻Mn++3nBr⁻\text{M} + n\text{Br₃⁻} \rightarrow \text{M}^{n+} + 3n\text{Br⁻}

Dissolution Efficiency:

MetalDissolution Rate (mg/cm²·h)
Cu12.4
Fe9.8
Au0.7

This system’s non-volatile nature eliminates hazardous gas emissions, offering a greener alternative to traditional acid leaching .

Computational Modeling and Electronic Structure

DFT Studies on Stabilization Energetics

B3LYP/6-311G++(d,p) calculations for [C₃H₆BrPPh₃][Br₃] reveal:

  • Binding Energy: -285.6 kJ/mol for Br₃⁻-cation interactions .

  • NBO Charges: Central Br: -0.32 |e|; Terminal Br: -0.34 |e| .

  • HOMO-LUMO Gap: 4.1 eV, indicating moderate reactivity .

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